6-chloro-5-ethylpyrimidine-2,4(3H,5H)-dione
Description
6-Chloro-5-ethylpyrimidine-2,4(3H,5H)-dione is a pyrimidinedione derivative characterized by a chlorine atom at position 6 and an ethyl group at position 3. Pyrimidinediones are heterocyclic compounds with a six-membered ring containing two nitrogen atoms and two ketone groups.
Properties
Molecular Formula |
C6H7ClN2O2 |
|---|---|
Molecular Weight |
174.58 g/mol |
IUPAC Name |
6-chloro-5-ethyl-5H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C6H7ClN2O2/c1-2-3-4(7)8-6(11)9-5(3)10/h3H,2H2,1H3,(H,9,10,11) |
InChI Key |
NCOKMOTWKXDOCX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C(=O)NC(=O)N=C1Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-5-ethylpyrimidine-2,4(3H,5H)-dione typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as ethyl acetoacetate and urea.
Cyclization: The starting materials undergo a cyclization reaction in the presence of a base, such as sodium ethoxide, to form the pyrimidine ring.
Chlorination: The resulting pyrimidine derivative is then subjected to chlorination using reagents like phosphorus oxychloride (POCl3) to introduce the chlorine atom at the 6th position.
Industrial Production Methods
In an industrial setting, the production of 6-chloro-5-ethylpyrimidine-2,4(3H,5H)-dione may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Nucleophilic Halogenation and Substitution
The chloro group at position 6 serves as a primary site for nucleophilic substitution. Key reactions include:
Bromination
Reaction with bromine in aqueous media replaces the chloro group with bromine under mild conditions:
Reaction:
6-Chloro-5-ethylpyrimidine-2,4(3H,5H)-dione + Br₂ → 6-Bromo-5-ethylpyrimidine-2,4(3H,5H)-dione
-
Conditions: Stirring in water at 25°C for 30 minutes, followed by heating to 100°C overnight .
-
Characterization: IR spectra show disappearance of C–Cl (550 cm⁻¹) and emergence of C–Br (610 cm⁻¹) .
Phosphorylation
Treatment with phosphoryl chloride (POCl₃) converts hydroxyl groups to chlorides:
Reaction:
6-Chloro-5-ethylpyrimidine-2,4(3H,5H)-dione + POCl₃ → 2,4,6-Trichloro-5-ethylpyrimidine
Condensation Reactions
The keto-enol tautomers enable participation in Knoevenagel and Biginelli-type condensations:
Knoevenagel Condensation
Reaction with Aldehydes:
6-Chloro-5-ethylpyrimidine-2,4(3H,5H)-dione + RCHO → Spiro-pyrano[2,3-d]pyrimidine derivatives
-
Key Feature: Forms fused pyrano-pyrimidine scaffolds with anti-cancer activity (IC₅₀ = 4–50 nM against PARP-1) .
Urea/Thiourea Condensation
Reaction with Thiourea:
Forms 4-amino-2-mercapto-pyrano[2,3-d]pyrimidine derivatives:
Functionalization via Alkylation
The N-1 and N-3 positions undergo alkylation to introduce pharmacophoric groups:
N-1 Alkylation
Reaction with Chloromethyl Ethers:
6-Chloro-5-ethylpyrimidine-2,4(3H,5H)-dione + R–O–CH₂Cl → N-1-Alkylated derivatives
N-3 Hydroxylation
Oxidation with mCPBA:
Converts N-3 to hydroxyl group for chelating metal ions:
Cross-Coupling Reactions
The chloro group participates in Suzuki and Ullmann couplings:
Suzuki Coupling Example:
6-Chloro-5-ethylpyrimidine-2,4(3H,5H)-dione + Ar–B(OH)₂ → 6-Aryl-5-ethylpyrimidine-2,4(3H,5H)-dione
-
Catalyst: Pd(PPh₃)₄, K₂CO₃.
-
Yield: 60–75%.
Mechanistic Insights
-
Electrophilic Aromatic Substitution (EAS): The chloro group directs incoming electrophiles to position 2 or 4, enabling regioselective modifications .
-
Tautomerism: Keto-enol equilibrium (pKa ~8.5) facilitates proton transfer, enhancing reactivity at N-1/N-3 .
-
Halogen Exchange: Bromine/chlorine interchange occurs via SNAr mechanism, favored by electron-withdrawing carbonyl groups .
This compound’s versatility in nucleophilic substitution, condensation, and functionalization makes it a cornerstone in medicinal chemistry for developing enzyme inhibitors and anticancer agents .
Scientific Research Applications
Medicinal Chemistry Applications
-
Antiviral Activity :
- Research indicates that derivatives of pyrimidine-2,4-diones exhibit significant antiviral properties. For instance, studies have shown that compounds similar to 6-chloro-5-ethylpyrimidine-2,4(3H,5H)-dione can act as inhibitors of HIV reverse transcriptase (RT) and integrase (IN) . The dual inhibition mechanism suggests a promising therapeutic approach for HIV treatment.
-
Cancer Therapeutics :
- The compound has been evaluated for its potential as a PARP-1 inhibitor. Poly(ADP-ribose) polymerases are crucial in DNA repair mechanisms within cancer cells. Inhibiting PARP-1 can enhance the efficacy of DNA-damaging agents used in chemotherapy . Preliminary studies indicate that synthesized analogues of this compound show promising anti-proliferative activity against various cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer) .
-
Enzyme Inhibition :
- The structural features of 6-chloro-5-ethylpyrimidine-2,4(3H,5H)-dione allow it to interact with specific enzymes or receptors in target organisms. This interaction is crucial for developing inhibitors that can modulate enzyme activity for therapeutic benefits .
Comparative Analysis with Related Compounds
The following table highlights structural comparisons and biological activities among compounds related to 6-chloro-5-ethylpyrimidine-2,4(3H,5H)-dione:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-Ethylpyrimidine-2,4-dione | Lacks chlorine substituent | Moderate antiviral activity |
| 6-Chloro-5-isopropylpyrimidine-2,4-dione | Isopropyl group instead of ethyl | Potential anticancer properties |
| 6-Bromo-5-methylpyrimidine-2,4-dione | Bromine substituent | Antimicrobial activity |
| 6-Chloro-4-methylpyrimidine-2,3-dione | Methyl group at position 4 | Inhibitory effects on certain enzymes |
The unique combination of chlorine and ethyl groups in 6-chloro-5-ethylpyrimidine-2,4(3H,5H)-dione distinguishes it from these compounds, potentially enhancing its biological efficacy and interaction profiles .
Case Studies
-
Inhibition Studies :
A study published in RSC Advances demonstrated that synthesized pyrano[2,3-d]pyrimidine derivatives exhibited significant inhibition against PARP-1. The results indicated that these compounds could serve as effective therapeutic agents when combined with existing chemotherapeutic drugs . -
Antiviral Mechanisms :
Research focusing on the antiviral mechanisms of pyrimidine derivatives showed that compounds like 6-chloro-5-ethylpyrimidine-2,4(3H,5H)-dione could inhibit both HIV reverse transcriptase and integrase through dual mechanisms. This study provides insights into the potential use of these compounds in developing new antiviral therapies .
Mechanism of Action
The mechanism of action of 6-chloro-5-ethylpyrimidine-2,4(3H,5H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine and ethyl groups may enhance its binding affinity to these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.
Comparison with Similar Compounds
Substituent Effects on Physical and Chemical Properties
The substituents at positions 5 and 6 significantly modulate molecular interactions and stability. Below is a comparative analysis of key analogs:
Table 1: Structural and Physical Comparisons
Reactivity and Functional Group Impact
- Chlorine vs. Chloromethyl Groups: The dual chlorine atoms in 5-chloro-6-(chloromethyl)pyrimidine-2,4(1H,3H)-dione increase electrophilicity, making it more reactive in nucleophilic substitutions compared to the mono-chloro ethyl analog .
- Alkyl Chain Length : Ethyl (C₂) and propyl (C₃) substituents at position 5 affect solubility and steric hindrance. The ethyl group in the target compound balances lipophilicity and metabolic stability better than shorter (methyl) or bulkier (isopropyl) analogs .
- Aromatic vs.
Biological Activity
6-Chloro-5-ethylpyrimidine-2,4(3H,5H)-dione is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of cancer therapy and anti-inflammatory treatments. This article delves into its biological activity, synthesizing data from various studies to provide a comprehensive overview of its pharmacological properties.
Chemical Structure and Synthesis
The compound features a pyrimidine ring substituted with a chlorine atom at the 6-position and an ethyl group at the 5-position. The synthesis of this compound typically involves multi-step reactions that may include cyclization and functional group modifications. For example, derivatives of pyrimidine have been synthesized through reactions involving carbon disulfide and formamide under reflux conditions .
Anticancer Activity
Recent studies have highlighted the anticancer potential of 6-chloro-5-ethylpyrimidine-2,4(3H,5H)-dione and its derivatives. Research indicates that certain analogues exhibit significant inhibitory effects against PARP-1, an enzyme involved in DNA repair mechanisms in cancer cells. This inhibition can enhance the efficacy of DNA-damaging agents used in chemotherapy .
In vitro assays have shown that these compounds can reduce cell proliferation in various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer) cells. The IC50 values for these compounds were found to be in the low micromolar range, indicating potent activity .
Anti-inflammatory Effects
The anti-inflammatory properties of pyrimidine derivatives have also been extensively studied. Compounds related to 6-chloro-5-ethylpyrimidine-2,4(3H,5H)-dione have demonstrated significant inhibition of COX-2 activity—an enzyme linked to inflammatory responses. For example, one study reported IC50 values for COX-2 inhibition as low as 0.04 μmol, comparable to established anti-inflammatory drugs like celecoxib .
The mechanism behind this activity appears to involve the suppression of pro-inflammatory cytokines and enzymes such as iNOS and COX-2 at the mRNA and protein levels .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of pyrimidine derivatives. Key findings from SAR studies include:
- Substituent Effects : The presence of electron-donating groups on the aromatic ring enhances biological activity. For instance, substituting with a chloromethyl group has shown improved anti-inflammatory effects .
- Positioning of Functional Groups : Modifications at specific positions on the pyrimidine ring significantly affect potency and selectivity against targets such as COX enzymes and PARP-1 .
Case Study 1: PARP Inhibition
A study focused on synthesizing a series of pyrano[2,3-d]pyrimidine derivatives demonstrated their ability to inhibit PARP-1 effectively. The most potent compound exhibited an IC50 value significantly lower than that of existing PARP inhibitors, suggesting that further development could lead to new therapeutic options for cancer treatment .
Case Study 2: Anti-inflammatory Activity
Another investigation evaluated several pyrimidine derivatives in carrageenan-induced paw edema models in rats. The results indicated that certain compounds not only reduced inflammation but also had comparable or superior efficacy to indomethacin, a standard anti-inflammatory drug .
Data Summary Table
Q & A
Q. What are the common synthetic routes for preparing 6-chloro-5-ethylpyrimidine-2,4(3H,5H)-dione?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or alkylation of pyrimidine-dione precursors. For example:
- Alkylation : Reacting 6-chlorouracil derivatives with ethylating agents (e.g., ethyl iodide) in polar aprotic solvents like DMF, using a base such as potassium carbonate to deprotonate reactive sites .
- Condensation : Building the pyrimidine ring via cyclization of urea derivatives with α,β-unsaturated carbonyl compounds, followed by chlorination at the 6-position using POCl₃ or PCl₅ .
- Key Conditions : Maintain anhydrous conditions and controlled temperatures (60–80°C) to minimize side reactions. Purify via recrystallization or column chromatography .
Q. How is the purity and structural integrity of 6-chloro-5-ethylpyrimidine-2,4(3H,5H)-dione verified?
- Methodological Answer : Use a combination of analytical techniques:
- Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns and tautomeric forms (e.g., 3H,5H vs. 1H,3H). For example, the ethyl group’s triplet (δ ~1.2 ppm) and quartet (δ ~4.1 ppm) in ¹H NMR .
- Mass Spectrometry (LC-MS) : Confirm molecular weight (e.g., [M+H]⁺ peak at m/z 205.6) .
- X-ray Crystallography : Resolve crystal structure to validate bond angles and spatial arrangement .
- Elemental Analysis : Ensure ≥95% purity by matching experimental C/H/N percentages to theoretical values .
Q. What are the key chemical reactions that 6-chloro-5-ethylpyrimidine-2,4(3H,5H)-dione undergoes?
- Methodological Answer : The compound participates in reactions driven by its chloro and dione moieties:
- Nucleophilic Substitution : Replace the 6-chloro group with amines, thiols, or alkoxides under basic conditions .
- Alkylation : Introduce substituents at N1 or N3 positions using alkyl halides in DMF with K₂CO₃ .
- Oxidation/Reduction : Modify the dione ring using agents like KMnO₄ (oxidation to carboxylic acids) or NaBH₄ (reduction to diols) .
Advanced Research Questions
Q. How can reaction conditions be optimized for introducing substituents to the pyrimidine-dione core?
- Methodological Answer : Optimization strategies include:
- Solvent Selection : Use DMF for polar intermediates or THF for less reactive substrates to balance solubility and reactivity .
- Catalysis : Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance alkylation efficiency .
- Temperature Gradients : Perform stepwise heating (e.g., 50°C for initiation, 80°C for completion) to control exothermic reactions .
- Monitoring : Use TLC or in-situ IR spectroscopy to track reaction progress and avoid over-substitution .
Q. How should researchers address discrepancies between computational predictions and experimental spectroscopic data?
- Methodological Answer : Resolve contradictions via:
- Multi-Technique Validation : Cross-check NMR data with X-ray crystallography to confirm tautomeric forms (e.g., keto-enol equilibria) .
- Computational Refinement : Recalculate DFT-optimized structures using solvent models (e.g., PCM for DMSO) to improve spectral matching .
- Isotopic Labeling : Use ¹⁵N-labeled analogs to clarify ambiguous NMR signals in the pyrimidine ring .
Q. What strategies are effective for synthesizing novel derivatives for biological activity screening?
- Methodological Answer : Key approaches include:
- Heterocyclic Fusion : Attach thieno or pyrido rings via cyclocondensation with α-bromo ketones or thioacetamide .
- Bioisosteric Replacement : Substitute the ethyl group with isosteres (e.g., cyclopropyl) to modulate lipophilicity .
- Parallel Synthesis : Use automated platforms to generate libraries of N-alkylated or 6-substituted derivatives for high-throughput screening .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
